molecular formula C9H9N3O5 B12519609 Ethyl [(3-nitropyridin-2-yl)amino](oxo)acetate CAS No. 809239-91-6

Ethyl [(3-nitropyridin-2-yl)amino](oxo)acetate

Cat. No.: B12519609
CAS No.: 809239-91-6
M. Wt: 239.18 g/mol
InChI Key: XCPBQEMLTCRMCF-UHFFFAOYSA-N
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Description

Ethyl (3-nitropyridin-2-yl)aminoacetate is a chemical compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-nitropyridin-2-yl)aminoacetate typically involves the reaction of ethyl acetate with 3-nitropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Ethyl (3-nitropyridin-2-yl)aminoacetate may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-nitropyridin-2-yl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl (3-nitropyridin-2-yl)aminoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3-nitropyridin-2-yl)aminoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-nitropyridin-2-yl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

809239-91-6

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

ethyl 2-[(3-nitropyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C9H9N3O5/c1-2-17-9(14)8(13)11-7-6(12(15)16)4-3-5-10-7/h3-5H,2H2,1H3,(H,10,11,13)

InChI Key

XCPBQEMLTCRMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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